N~2~-(3-chloro-2-methylphenyl)-N-(2,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
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Overview
Description
N~2~-(3-chloro-2-methylphenyl)-N-(2,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of multiple functional groups, including chloro, methyl, difluorophenyl, and phenylsulfonyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-chloro-2-methylphenyl)-N-(2,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group with a nucleophile
Amination Reactions:
Sulfonylation Reactions: The phenylsulfonyl group can be introduced through sulfonylation reactions, typically involving the reaction of a suitable precursor with a sulfonyl chloride reagent.
Industrial Production Methods
Industrial production of N2-(3-chloro-2-methylphenyl)-N-(2,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide involves scaling up the laboratory synthesis methods to produce the compound in large quantities. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~2~-(3-chloro-2-methylphenyl)-N-(2,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide undergoes various types of chemical reactions, including:
Oxidation Reactions: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction Reactions: Reduction reactions involve the gain of electrons, leading to the formation of reduced products.
Substitution Reactions: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
N~2~-(3-chloro-2-methylphenyl)-N-(2,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is used to study the effects of various functional groups on biological activity. It can serve as a model compound for understanding structure-activity relationships.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N2-(3-chloro-2-methylphenyl)-N-(2,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to target molecules, leading to changes in their activity. For example, the chloro and difluorophenyl groups may interact with enzyme active sites, while the phenylsulfonyl group may modulate protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N2-(3-chloro-2-methylphenyl)-N-(2,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide include:
N~2~-(3-chloro-2-methylphenyl)-N-(2,4-difluorophenyl)glycinamide: Lacks the phenylsulfonyl group, resulting in different chemical properties.
N~2~-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycinamide: Lacks the difluorophenyl group, leading to variations in biological activity.
N~2~-(2,4-difluorophenyl)-N-(phenylsulfonyl)glycinamide: Lacks the chloro and methyl groups, affecting its chemical reactivity.
Uniqueness
The uniqueness of N2-(3-chloro-2-methylphenyl)-N-(2,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research and industrial applications.
Properties
Molecular Formula |
C21H17ClF2N2O3S |
---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]-N-(2,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C21H17ClF2N2O3S/c1-14-17(22)8-5-9-20(14)26(30(28,29)16-6-3-2-4-7-16)13-21(27)25-19-11-10-15(23)12-18(19)24/h2-12H,13H2,1H3,(H,25,27) |
InChI Key |
LSUHZBKBKILJDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N(CC(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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